1-ethyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}-1H-pyrazole
Overview
Description
1-ethyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}-1H-pyrazole is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.16674822 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research demonstrates the utility of related heterocyclic compounds in the synthesis of new antibacterial agents. For example, Azab, Youssef, and El‐Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial use. Their work involved the reaction of precursors with various active methylene compounds to produce derivatives with high antibacterial activities M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.
Novel Synthetic Routes and Characterizations
The exploration of new synthetic pathways for heterocyclic compounds is a significant area of research. For instance, Balkenhohl et al. (2018) detailed regioselective functionalization of pyrazolo[1,5-a]pyridine scaffolds, leading to polysubstituted heterocycles. This research contributes to the methodology in organic synthesis, offering new routes for functionalizing heterocyclic compounds Moritz Balkenhohl, Bruno Salgues, T. Hirai, K. Karaghiosoff, P. Knochel, 2018.
Antiglaucoma Activity
Investigations into the pharmacological potential of pyrazole derivatives have identified compounds with significant biological activities. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives showing inhibitory effects on carbonic anhydrase isoenzymes, indicating potential antiglaucoma activity R. Kasımoğulları, M. Bülbül, B. Seçkin Arslan, Başak Gökçe, 2010.
Catalysis and Reaction Mechanisms
The development of novel catalysts and understanding reaction mechanisms form a cornerstone of organic chemistry research. Moosavi‐Zare et al. (2013) introduced a new ionic liquid catalyst for the Knoevenagel–Michael reaction, showcasing the efficiency and reusability of this catalyst in synthesizing complex molecules A. Moosavi‐Zare, M. Zolfigol, M. Zarei, A. Zare, V. Khakyzadeh, A. Hasaninejad, 2013.
Structural and Functional Analyses
Detailed structural analyses contribute to the understanding of molecular properties and their potential applications. Thaher et al. (2012) reported on the crystal structure of a closely related compound, providing insights into its molecular configuration and interactions, which can inform further synthetic and application-oriented research Bassam Abu Thaher, P. Koch, D. Schollmeyer, S. Laufer, 2012.
Properties
IUPAC Name |
1-ethyl-5-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-5-20-16(8-9-19-20)17-7-6-10-21(17)24(22,23)18-12-14(3)13(2)11-15(18)4/h8-9,11-12,17H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGZDGURXDDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2S(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.